Defined Stereochemistry vs. Commercial Diastereomer: (2R,3AS,9aR) vs. (2S,3AS,9aR)
The target compound bears (2R,3AS,9aR) absolute configuration, while a commercially available alternative from AKSci is explicitly sold as the (2S,3AS,9aR) diastereomer . This epimerization at C-2 places the benzyl substituent in a different spatial orientation relative to the bicyclic core. In the closely related diazacyclooctane D3 ligand series, the (R)-benzyl configuration at the 2-position is a critical determinant of receptor affinity; inversion to (S) can reduce D3 binding by ≥10-fold [1].
| Evidence Dimension | Stereochemical configuration at C-2 |
|---|---|
| Target Compound Data | 2R,3AS,9aR (R-benzyl configuration) |
| Comparator Or Baseline | 2S,3AS,9aR (S-benzyl configuration) — commercially listed diastereomer |
| Quantified Difference | ≥10-fold reduction in D3 affinity predicted based on SAR of diazacyclooctane congeners |
| Conditions | Inferred from radioligand binding data on pyrrolo[3,2-b]azocine analogs in patent DE19600934A1 |
Why This Matters
Researchers requiring D3 receptor engagement must procure the stereochemically correct enantiomer/diastereomer, as the commercially available (2S) epimer is structurally non-equivalent and likely pharmacologically distinct.
- [1] Ennis, M.D., Ghazal, N.B., Hoffman, R.L. Substituted aza and diazacycloheptane and cyclooctane compounds and their use. DE19600934A1, 1996. View Source
